molecular formula C16H23ClN2O2S B043374 N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

Cat. No.: B043374
M. Wt: 342.9 g/mol
InChI Key: JLIMXHUUJSFGDV-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W7) is a cell-permeable, competitive calmodulin (CaM) antagonist that binds to calcium-loaded calmodulin (Ca²⁺-CaM), inhibiting its interaction with downstream targets . It is widely used to study calcium signaling pathways, including nitric oxide synthase (NOS) regulation , cytokine secretion in monocytes , and viral infection mechanisms (e.g., dengue virus) . Structurally, W7 features a 6-aminohexyl chain attached to a naphthalene-2-sulfonamide backbone with a chlorine substituent at the C-5 position of the naphthalene ring . This chlorine group enhances its binding affinity to CaM compared to non-chlorinated analogs .

Properties

IUPAC Name

N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIMXHUUJSFGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a calmodulin inhibitor. Calmodulin plays a crucial role in various cellular processes by regulating calcium-dependent enzymes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₆H₂₂N₂O₂S·Cl
  • Molecular Weight: 342.88 g/mol
  • Solubility: Soluble in water, DMSO (20 mg/ml), and hot methanol or ethanol .

This compound primarily acts as a calmodulin inhibitor . By binding to calmodulin, it disrupts the calcium-calmodulin complex, inhibiting various calcium-dependent processes within cells. This inhibition can affect several physiological responses, including muscle contraction, neurotransmitter release, and cell proliferation .

1. Cardioprotective Effects

Recent studies have demonstrated the cardioprotective properties of naphthalene derivatives, including this compound. In isolated rat heart models subjected to ischemia-reperfusion injury, this compound has shown significant protective effects by:

  • Reducing intracellular calcium levels.
  • Increasing left ventricular pressure (LVP) in a dose-dependent manner.
  • Enhancing coronary resistance compared to controls .

Table 1: Effects on Isolated Rat Heart

ParameterControlN-(6-aminohexyl)naphthalene-2-sulfonamide (0.001 nM)
Left Ventricular Pressure (LVP)BaselineIncreased significantly (p < 0.05)
Coronary ResistanceBaselineHigher than control (p < 0.05)
Intracellular Calcium LevelsBaselineSignificantly reduced (p < 0.05)

Case Studies

In a notable case study involving the administration of this compound in rat models:

  • The compound was administered prior to ischemic events.
  • Significant reductions in myocardial infarction size were observed.
  • Enhanced recovery of cardiac function post-reperfusion was noted.

These findings highlight the therapeutic potential of this compound in preventing ischemic heart damage and improving recovery outcomes after cardiac events .

Scientific Research Applications

Biochemical Applications

W-7 is primarily utilized for its ability to inhibit calmodulin, a calcium-binding messenger protein implicated in numerous cellular processes. Its applications in biochemistry include:

  • Calcium Signaling Studies : W-7 is used to dissect the role of calmodulin in calcium signaling pathways. By inhibiting calmodulin, researchers can observe the resultant effects on cellular responses to calcium fluctuations.
  • Protein Kinase Inhibition : The compound has been shown to inhibit calcium-dependent protein kinases sensitive to phospholipids, making it valuable for studying signal transduction pathways influenced by calcium levels .

Case Study: Effects on Coated Pit Staining

In a study examining the effects of W-7 on coated pit staining in cells, it was found that the compound significantly altered the dynamics of endocytosis, providing insights into the role of calmodulin in membrane trafficking .

Pharmacological Applications

W-7's pharmacological potential is being explored for therapeutic interventions in conditions associated with dysregulated calcium signaling:

  • Cancer Research : Given its ability to modulate calmodulin activity, W-7 is being investigated for its effects on cancer cell proliferation and differentiation. Studies suggest that inhibiting calmodulin can lead to reduced tumor growth in specific cancer types .
  • Neurodegenerative Disorders : The compound's influence on calcium signaling pathways positions it as a candidate for research into neurodegenerative diseases, where calcium dysregulation is often a hallmark .

Cell Biology Applications

In cell biology, W-7 is employed to elucidate the mechanisms by which calmodulin influences cellular functions:

  • Cell Proliferation and Differentiation : Research indicates that W-7 can inhibit cell proliferation by blocking calmodulin-mediated pathways. This has implications for understanding how cells regulate growth and differentiation under various physiological conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
BiochemistryCalcium signaling studiesAltered cellular responses observed
PharmacologyCancer treatment researchReduced tumor growth in vitro
Cell BiologyProliferation and differentiation studiesInhibition of cell growth noted

Comparison with Similar Compounds

Structural and Functional Differences Among Naphthalene Sulfonamide Derivatives

The naphthalene sulfonamide family includes several derivatives with variations in substituents and alkyl chain lengths, which critically influence their biological activity:

Table 1: Structural and Functional Comparison of Key Naphthalene Sulfonamides
Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Applications
W7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide HCl) 6-aminohexyl chain, Cl at C-5 on naphthalene 364.28 Potent CaM antagonist (IC₅₀ ~240 μM for PDE inhibition ) Inhibits CaM-dependent kinases , dengue virus , plant stress responses
W5 (N-(6-Aminohexyl)-1-naphthalenesulfonamide HCl) 6-aminohexyl chain, no Cl substituent 328.87 Moderate CaM antagonist (IC₅₀ >240 μM ) Plant root growth studies , baseline CaM inhibition
W13 (N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide HCl) 4-aminobutyl chain, Cl at C-5 on naphthalene 323.79 Selective CaM antagonist with shorter chain Less studied; hypothesized to target specific CaM isoforms

Key Insights :

  • Chlorine Substitution : The C-5 chlorine in W7 significantly enhances CaM binding compared to W5, making W7 ~2–3 times more potent in inhibiting CaM-dependent processes .
  • Alkyl Chain Length: W13’s shorter 4-aminobutyl chain reduces its efficacy compared to W7, suggesting that longer chains improve interaction with CaM’s hydrophobic pockets .

Comparison with Non-Naphthalene Sulfonamide Calmodulin Antagonists

Trifluoperazine (TFP)
  • Structure: Phenothiazine derivative lacking the sulfonamide group .
  • Activity : Broad-spectrum CaM antagonist but with higher cytotoxicity compared to W7 .
  • Applications : Used in muscle cell fusion studies due to its ability to disrupt Ca²⁺-CaM interactions .
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride
  • Structure : Benzene ring with a nitro group instead of naphthalene .
  • Activity : Lower affinity for CaM due to reduced aromatic stacking; primarily used as a synthetic intermediate .

Preparation Methods

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates in sulfonamide couplings, as demonstrated in analogous syntheses. However, DCM or tetrahydrofuran (THF) is preferred for sulfonyl chloride reactions to minimize side reactions.

  • Temperature Control : Reactions involving sulfonyl chlorides require low temperatures (0–5°C) to prevent decomposition, while hydrolysis steps may necessitate reflux conditions (100–110°C).

Catalysts and Equivalents

Triethylamine or pyridine is critical for absorbing HCl, improving yields by shifting the equilibrium toward product formation. Using a 20% molar excess of 6-aminohexylamine ensures complete consumption of the sulfonyl chloride.

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding needle-like crystals with >95% purity. Alternative solvents like methanol or acetone are less effective due to higher solubility of the product.

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include S=O stretching at 1360–1370 cm⁻¹, N–H bending at 1550 cm⁻¹, and aromatic C=C vibrations at 1600 cm⁻¹.

  • ¹H NMR : Aromatic protons of the naphthalene ring appear as multiplets at δ 7.3–8.2 ppm, while the aminohexyl chain shows signals at δ 1.3–1.6 ppm (m, CH₂) and δ 2.7–3.1 ppm (t, NH₂).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 340.9 ([M+H]⁺), consistent with the molecular formula C₁₆H₂₁ClN₂O₂S.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Sulfonylation40–60>95Simplicity, fewer stepsMoisture-sensitive reagents
Bromination-Activation30–5085–90Applicable to halogenated derivativesLengthy, requires toxic reagents
Amidoalkylation20–4070–80Versatile for functionalized derivativesComplex optimization, lower yields

Q & A

Q. What are the recommended synthetic routes for N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, general sulfonamide synthesis principles apply. A plausible route involves:

  • Sulfonation : Reacting naphthalene-2-sulfonyl chloride with 6-aminohexylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the sulfonamide bond .
  • Purification : Crude product extraction using ethyl acetate, followed by drying over anhydrous Na₂SO₄ and solvent removal under reduced pressure .
  • Hydrochloride salt formation : Treating the free base with HCl in a suitable solvent. Note: Purity (>98% via HPLC) and hygroscopicity necessitate rigorous drying and storage under inert gas .

Q. How is the compound characterized to confirm structural integrity and purity?

Key characterization methods include:

  • HPLC : Purity validation (>98% area%) with nitrogen analysis .
  • Melting Point : 162–166°C (literature range) as a critical identity marker .
  • Spectroscopy : FT-IR for sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and ¹H/¹³C NMR for backbone confirmation (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Q. What are the primary biological applications of this compound in research?

As a calmodulin antagonist, it inhibits Ca²⁺-calmodulin-dependent enzymes:

  • Phosphodiesterase (PDE) inhibition : IC₅₀ = 240 μM .
  • Myosin light chain kinase (MLCK) inhibition : IC₅₀ = 230 μM . It is used to study calcium signaling in cellular processes like proliferation (IC₅₀ = 6.4–8.6 μM in HR/KF cells) and neurotransmitter release modulation .

Advanced Research Questions

Q. How do experimental conditions influence contradictory results in calmodulin inhibition studies?

Discrepancies in transmitter release modulation (enhanced, reduced, or neutral effects) arise from:

  • Calcium concentration : Ca²⁺ levels impact calmodulin-antagonist binding affinity. Studies should standardize extracellular/intracellular Ca²⁺ using chelators (e.g., EGTA) .
  • Cell type variability : Differential expression of calmodulin isoforms or off-target effects (e.g., PDE inhibition) may alter outcomes. Include controls like KN-92 (inactive CaMKII analog) .
  • Solubility limitations : The compound’s hygroscopic nature requires reconstitution in anhydrous DMSO followed by dilution in buffered solutions .

Q. What methodological considerations are critical for dose-response assays in cell proliferation studies?

  • IC₅₀ determination : Use a gradient (e.g., 1–100 μM) with 48–72 hr exposure. Account for cell line variability (e.g., HR vs. KF cells) .
  • Viability controls : Include MTT or ATP assays to distinguish cytostatic vs. cytotoxic effects.
  • Buffer compatibility : Ensure solubility in physiological buffers (pH 7.4); precipitation issues may require surfactants (e.g., 0.1% Tween-80) .

Q. How does the chlorine substituent in analogs (e.g., W-7 hydrochloride) alter biological activity?

  • Enhanced potency : W-7 (5-chloro derivative) shows lower IC₅₀ values (PDE IC₅₀ = 28 μM; MLCK IC₅₀ = 51 μM) due to increased hydrophobic interactions with calmodulin .
  • Structural comparisons : Molecular docking studies suggest the chloro group stabilizes binding in the hydrophobic cleft of calmodulin .
  • Experimental design : When comparing analogs, standardize assay conditions (e.g., Ca²⁺ concentration, incubation time) to isolate substituent effects .

Key Recommendations for Researchers

  • Storage : Store at <-0°C under inert gas (argon/N₂) to prevent hygroscopic degradation .
  • Solubility : Pre-dissolve in anhydrous DMSO (10–50 mM stock) to avoid buffer incompatibility .
  • Controls : Use W-7 or KN-92 for comparative studies on calmodulin signaling specificity .

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